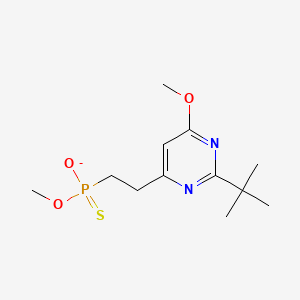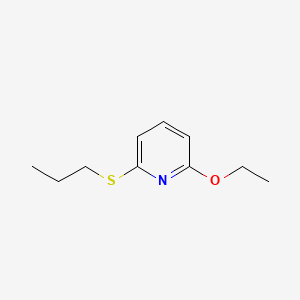
L-ORNITHINE-CARBOXY-14C HYDROCHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Ornithine-carboxy-14C hydrochloride is a radiolabeled compound used extensively in biochemical and medical research. It is a derivative of L-ornithine, an amino acid that plays a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the liver. The radiolabeling with carbon-14 allows researchers to trace and study metabolic pathways and biochemical processes involving ornithine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-ornithine-carboxy-14C hydrochloride typically involves the incorporation of carbon-14 into the carboxyl group of L-ornithine. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of ornithine. The reaction conditions often require careful control of temperature, pH, and the presence of catalysts to ensure the efficient incorporation of the radiolabel.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to handle the radioactive materials safely. The process includes the purification of the labeled compound to achieve high specific activity and purity. The final product is typically provided as an aqueous ethanol solution to ensure stability and ease of use in research applications .
Analyse Des Réactions Chimiques
Types of Reactions
L-ornithine-carboxy-14C hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to L-arginine through the action of enzymes such as ornithine transcarbamylase.
Reduction: Formation of polyamines like putrescine through the action of ornithine decarboxylase.
Substitution: Reaction with carbamoyl phosphate to form citrulline in the urea cycle.
Common Reagents and Conditions
Common reagents used in these reactions include:
Carbamoyl phosphate: For the formation of citrulline.
Enzymes: Such as ornithine transcarbamylase and ornithine decarboxylase.
Oxidizing agents: For the conversion to L-arginine.
Major Products
The major products formed from these reactions include:
L-arginine: Through oxidation.
Putrescine: Through reduction.
Citrulline: Through substitution with carbamoyl phosphate
Applications De Recherche Scientifique
L-ornithine-carboxy-14C hydrochloride is used in a wide range of scientific research applications, including:
Biochemistry: To study the urea cycle and nitrogen metabolism.
Medicine: To investigate the role of ornithine in liver function and detoxification processes.
Pharmacology: To trace the metabolic pathways of drugs and their interactions with ornithine.
Industrial: In the production of radiolabeled compounds for research and diagnostic purposes
Mécanisme D'action
L-ornithine-carboxy-14C hydrochloride exerts its effects by participating in the urea cycle, where it is converted to citrulline and then to arginine. This process helps in the detoxification of ammonia in the liver. The radiolabeling with carbon-14 allows researchers to trace the metabolic pathways and study the molecular targets and pathways involved in these processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-ornithine: The non-labeled form of the compound, used in similar biochemical studies.
L-arginine: Another amino acid involved in the urea cycle.
Putrescine: A polyamine derived from ornithine.
Uniqueness
L-ornithine-carboxy-14C hydrochloride is unique due to its radiolabeling with carbon-14, which allows for precise tracing and study of metabolic pathways. This makes it an invaluable tool in biochemical and medical research, providing insights that are not possible with non-labeled compounds .
Propriétés
Numéro CAS |
117961-28-1 |
|---|---|
Formule moléculaire |
C5H13ClN2O2 |
Poids moléculaire |
170.613 |
Nom IUPAC |
(2S)-2,5-diaminopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i5+2; |
Clé InChI |
GGTYBZJRPHEQDG-AEUFOQDTSA-N |
SMILES |
C(CC(C(=O)O)N)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(Methoxysulfonyl)peroxy]-1,2,4,5,5-pentamethyl-2-octyl-2,5-dihydro-1H-imidazol-1-ium](/img/structure/B568395.png)


